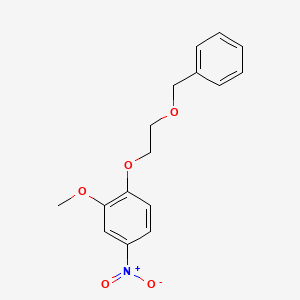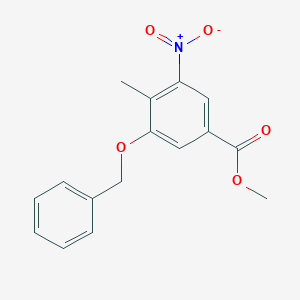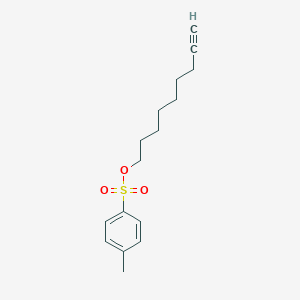
Butanedioic acid, 2-hydroxy-, 1-(phenylmethyl) ester, (2S)-
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butanedioic acid, 2-hydroxy-, 1-(phenylmethyl) ester, (2S)- can be achieved through esterification reactions. One common method is the Fischer esterification, which involves the reaction of (S)-2-Hydroxybutanedioic acid with benzyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards ester formation .
Another method involves the use of a carboxylate ion and a primary alkyl halide in an S_N2 reaction. This method is less common but can be used under specific conditions .
Industrial Production Methods
Industrial production of benzyl esters often employs catalytic processes to enhance yield and efficiency. For example, the use of tetrabutylammonium iodide (TBAI) as a catalyst in the presence of an oxidant like hydrogen peroxide can facilitate the esterification of benzyl alcohols under mild conditions . This method is advantageous due to its simplicity and the high yields obtained.
Analyse Des Réactions Chimiques
Types of Reactions
Butanedioic acid, 2-hydroxy-, 1-(phenylmethyl) ester, (2S)- can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to (S)-2-Hydroxybutanedioic acid and benzyl alcohol under acidic or basic conditions.
Reduction: Reduction of the ester using reagents like lithium aluminum hydride can yield the corresponding alcohol.
Transesterification: The ester can be converted to other esters through transesterification reactions in the presence of an alcohol and an acid or base catalyst.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4).
Transesterification: Excess alcohol and acid/base catalyst.
Major Products
Hydrolysis: (S)-2-Hydroxybutanedioic acid and benzyl alcohol.
Reduction: Corresponding alcohol.
Transesterification: Different esters depending on the alcohol used.
Applications De Recherche Scientifique
Butanedioic acid, 2-hydroxy-, 1-(phenylmethyl) ester, (2S)- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and as a plasticizer in polymer chemistry .
Mécanisme D'action
The mechanism of action of Butanedioic acid, 2-hydroxy-, 1-(phenylmethyl) ester, (2S)- involves its interaction with specific molecular targets. In biological systems, esters can be hydrolyzed by esterases, releasing the corresponding alcohol and acid. This hydrolysis can affect various biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific biological context and the presence of other interacting molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl (S)-2-Hydroxybutanedioate: Similar structure but with a methyl group instead of a benzyl group.
Ethyl (S)-2-Hydroxybutanedioate: Similar structure but with an ethyl group instead of a benzyl group.
Propyl (S)-2-Hydroxybutanedioate: Similar structure but with a propyl group instead of a benzyl group
Uniqueness
Butanedioic acid, 2-hydroxy-, 1-(phenylmethyl) ester, (2S)- is unique due to the presence of the benzyl group, which can impart different physical and chemical properties compared to its methyl, ethyl, and propyl counterparts. The benzyl group can influence the compound’s solubility, reactivity, and interaction with biological molecules, making it a valuable compound for specific applications.
Propriétés
IUPAC Name |
(3S)-3-hydroxy-4-oxo-4-phenylmethoxybutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5/c12-9(6-10(13)14)11(15)16-7-8-4-2-1-3-5-8/h1-5,9,12H,6-7H2,(H,13,14)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHBVXNKKIAKFQI-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@H](CC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101260092 | |
| Record name | 1-(Phenylmethyl) (2S)-2-hydroxybutanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101260092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66178-04-9 | |
| Record name | 1-(Phenylmethyl) (2S)-2-hydroxybutanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66178-04-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Phenylmethyl) (2S)-2-hydroxybutanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101260092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 3-(dimethylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoate](/img/structure/B8263682.png)











